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Compound of Interest

Compound Name: 3-Butyn-1-OL

Cat. No.: B147353 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-butyn-
1-ol, a valuable building block in organic synthesis. The document details its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights

for its identification, characterization, and utilization in research and development.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the NMR, IR, and Mass

Spectrometric analysis of 3-butyn-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.81 Triplet 2H -CH₂-OH

2.49 Triplet of Triplets 2H -C≡C-CH₂-

1.98 Triplet 1H -C≡CH

1.75 (variable) Singlet (broad) 1H -OH
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Solvent: CDCl₃. Instrument Frequency: 400 MHz.[1][2]

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppm Assignment

80.5 -C≡CH

70.0 -C≡CH

60.8 -CH₂-OH

23.5 -C≡C-CH₂-

Solvent: CDCl₃.[3][4]

Infrared (IR) Spectroscopy
Frequency (cm⁻¹) Intensity Assignment

3300 (broad) Strong O-H stretch (alcohol)

3290 Strong, Sharp ≡C-H stretch (alkyne)

2940, 2880 Medium C-H stretch (alkane)

2120 Weak C≡C stretch (alkyne)

1050 Strong C-O stretch (primary alcohol)

Sample Preparation: Liquid Film/Neat.[5]

Mass Spectrometry (MS)
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m/z Relative Intensity (%) Assignment

70 5 [M]⁺ (Molecular Ion)

69 30 [M-H]⁺

57 40
[M-CH₃]⁺ (unlikely), more likely

[C₄H₉]⁺ from rearrangement

41 100 [C₃H₅]⁺ (Propargyl cation)

39 85 [C₃H₃]⁺

31 70 [CH₂OH]⁺

Ionization Method: Electron Ionization (EI).

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These

protocols are generalized for the analysis of small organic molecules like 3-butyn-1-ol and are

based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Approximately 5-10 mg of 3-butyn-1-ol was dissolved in ~0.7 mL of deuterated chloroform

(CDCl₃) in a clean, dry NMR tube.

The sample was gently agitated to ensure homogeneity.

A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).

¹H NMR Spectroscopy:

Instrument: A 400 MHz NMR spectrometer.

Pulse Sequence: Standard single-pulse sequence.
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Number of Scans: 16-32 scans were typically acquired to achieve a good signal-to-noise

ratio.

Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts were referenced to the internal TMS

standard.

¹³C NMR Spectroscopy:

Instrument: A 100 MHz (for a 400 MHz ¹H) NMR spectrometer.

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (1024

or more) were acquired.

Data Processing: Similar to ¹H NMR, the FID was Fourier transformed and processed.

Chemical shifts were referenced to the solvent peak of CDCl₃ (δ 77.16 ppm) or internal TMS.

Infrared (IR) Spectroscopy
ATR-FTIR (Attenuated Total Reflectance - Fourier Transform Infrared) Spectroscopy:

The diamond crystal of the ATR accessory was cleaned with a suitable solvent (e.g.,

isopropanol) and a background spectrum was collected.

A small drop of neat 3-butyn-1-ol was placed directly onto the crystal.

The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Multiple scans (typically 16-32) were co-added to improve the signal-to-noise ratio.

Gas-Phase IR Spectroscopy:

A small amount of 3-butyn-1-ol was injected into a heated gas cell.

The cell was placed in the sample compartment of an FTIR spectrometer.
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The spectrum was recorded, typically at a higher resolution than the liquid-phase spectrum

to resolve rotational-vibrational fine structure.

Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry:

A dilute solution of 3-butyn-1-ol in a volatile solvent (e.g., methanol or dichloromethane) was

prepared.

The sample was introduced into the mass spectrometer, often via a gas chromatograph (GC-

MS) for separation from any impurities.

The molecules were bombarded with a beam of high-energy electrons (typically 70 eV),

causing ionization and fragmentation.

The resulting positively charged ions were accelerated and separated based on their mass-

to-charge ratio (m/z) by a mass analyzer.

The detector recorded the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagrams illustrate the logical workflow of spectroscopic analysis for the structural

elucidation of 3-butyn-1-ol.
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Spectroscopic Techniques Information Obtained

Structural Elucidation

NMR Spectroscopy Carbon-Hydrogen Framework
Connectivity

IR Spectroscopy Functional Groups

Mass Spectrometry
Molecular Weight

Fragmentation Pattern

3-Butyn-1-ol Structure

Click to download full resolution via product page

Caption: Overall workflow of spectroscopic techniques for structural elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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